7-bromo-6,8-difluoro-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
7-bromo-6,8-difluoro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2N2O/c9-5-4(10)1-3-7(6(5)11)12-2-13-8(3)14/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPYCBJRQSCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(C(=C1F)Br)F)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s distinct substitution pattern (Br at C7, F at C6 and C8) differentiates it from other halogenated quinazolinones. Key comparisons include:
Halogen Position and Electronic Effects
- The phenylethynyl group at C8 introduces steric bulk, impacting binding affinity .
- 6,8-Dibromo-2-phenylquinazolin-4(3H)-one (RS11): Dual bromination at C6 and C8 increases molecular weight (MW: ~465 g/mol) and polarizability, likely improving solubility in nonpolar solvents compared to the target compound’s mixed Br/F substitution .
- 7-Bromo-6,8-difluoro-1H-quinazolin-4-one : Fluorine’s smaller atomic radius and higher electronegativity relative to bromine may reduce steric hindrance while maintaining strong electron-withdrawing effects, favoring interactions with enzymatic targets .
Physical Properties
Spectroscopic Signatures
- IR Spectroscopy : Fluorine substituents in the target compound are expected to show strong C-F stretches near 1,100–1,250 cm⁻¹, distinct from C-Br vibrations (~550–650 cm⁻¹) observed in dibrominated analogs like RS11 .
- NMR : The deshielding effect of fluorine at C6 and C8 would result in downfield shifts for adjacent protons (e.g., C5-H or C9-H), contrasting with bromine’s larger deshielding radius in compounds like 3b (δ ~8.33 for C1-H) .
Preparation Methods
Cyclocondensation of Halogenated Benzoic Acid Derivatives
A common method for synthesizing quinazolin-4-ones involves cyclocondensation between substituted benzoic acids and formamidine acetate. For example, 2,4-dibromo-5-chlorobenzoic acid reacts with formamidine acetate in acetonitrile under reflux to yield 7-bromo-6-chloro-4(3H)-quinazolinone in 86.7% yield. Adapting this approach, 2,4,5-tribromo-6,8-difluorobenzoic acid could serve as a starting material. Key variables include:
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Catalysts : Cuprous chloride (CuCl) and potassium iodide (KI) enhance electrophilic aromatic substitution.
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Solvents : Polar aprotic solvents like acetonitrile or DMF improve reaction homogeneity.
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Temperature : Prolonged reflux (12–20 hours) ensures complete cyclization.
Hypothetical Reaction Pathway :
Electrophilic Fluorination Strategies
Selective fluorination of preformed quinazolinones offers a modular approach. The use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination at electron-deficient positions. For instance, 4-chloromethylquinazolinones undergo gem-difluorination in the absence of base, yielding difluorinated products. Applying this to 7-bromo-6-chloro-8-fluoroquinazolin-4-one could introduce the second fluorine atom at position 6.
Key Considerations :
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Regioselectivity : Fluorination favors para and ortho positions relative to existing electron-withdrawing groups (e.g., bromo).
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Reaction Conditions : Solvent choice (e.g., acetonitrile vs. DMF) and temperature (50–100°C) critically impact yield.
Optimization Challenges and Solutions
Managing Halogen Reactivity
Bromo and fluoro groups exhibit distinct electronic effects: bromo is a leaving group, while fluoro is inert under most conditions. This complicates sequential functionalization. Strategies include:
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Protecting Groups : Temporarily masking bromine with trimethylsilyl groups during fluorination.
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Stepwise Halogenation : Introducing fluorine via nucleophilic aromatic substitution (e.g., using KF/18-crown-6) before bromination.
Purification and Yield Enhancement
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Crystallization : Drying filter cakes at 100–110°C improves purity, as demonstrated in analogous syntheses.
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Activated Carbon Treatment : Adsorbs colored impurities, increasing product whiteness.
Industrial Scalability and Environmental Impact
The one-pot cyclocondensation method is inherently scalable, with solvent recovery (e.g., acetonitrile distillation) reducing waste. However, fluorination steps often require stoichiometric Selectfluor, generating HF byproducts. Mitigation strategies include:
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Continuous Flow Systems : Minimizing contact time between reagents and byproducts.
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Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
Analytical Characterization
Successful synthesis requires validation via:
Q & A
Q. What are the optimal synthetic routes for 7-bromo-6,8-difluoro-1H-quinazolin-4-one, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and cyclization steps. For example:
- Step 1 : Start with a fluorinated anthranilic acid derivative. Halogenation (bromine/fluorine) is performed under controlled temperatures (60–80°C) to avoid over-substitution .
- Step 2 : Cyclization using urea or thiourea in acidic media (e.g., HCl or H₂SO₄), with yields highly dependent on reaction time (6–12 hours) and stoichiometric ratios .
- Key variables : Temperature, solvent polarity (e.g., THF vs. DMF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic regions) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at ~289 g/mol) .
- X-ray crystallography : Resolve regiochemistry of bromine/fluorine substitution, especially if synthetic ambiguity exists .
Q. How do solvent polarity and catalyst systems affect cross-coupling reactions in quinazolinone derivatives?
- Polar aprotic solvents (DMF, THF) : Enhance nucleophilicity in Suzuki-Miyaura couplings, critical for attaching aryl/heteroaryl groups .
- Catalysts : Pd(PPh₃)₄ improves efficiency in Sonogashira reactions (e.g., alkyne incorporation at the 4-position), while CuI accelerates click chemistry .
Advanced Research Questions
Q. How can regioselective halogenation be achieved in polyhalogenated quinazolinones?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., -NO₂) guide bromine/fluorine to specific positions .
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing undesired dihalogenation .
- Reagent choice : NBS (N-bromosuccinimide) for milder bromination vs. Br₂ for aggressive substitution .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls to minimize variability .
- SAR analysis : Compare analogues (e.g., 7-bromo vs. 6-bromo derivatives) to isolate substituent effects on bioactivity .
- Dose-response curves : Quantify IC₅₀ values under identical conditions (pH, serum concentration) .
Q. How can computational methods predict target interactions for this compound?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using PDB structures .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- DFT calculations : Evaluate electrostatic potential maps to identify nucleophilic/electrophilic hotspots .
Q. What explains yield discrepancies in scaled-up syntheses of quinazolinone derivatives?
- Mass transfer limitations : Stirring rate and solvent volume critically impact mixing efficiency at larger scales .
- Purification losses : Chromatography recovery drops with increased batch size; recrystallization optimization is essential .
- Intermediate stability : Air/moisture-sensitive intermediates degrade faster in prolonged reactions .
Q. How does fluorine substitution influence metabolic stability and bioavailability?
- Metabolic resistance : Fluorine at C-6/C-8 reduces CYP450-mediated oxidation, extending half-life .
- LogP modulation : Fluorine’s electronegativity lowers lipophilicity, improving aqueous solubility .
- Bioisosterism : Fluorine mimics -OH in hydrogen-bonding interactions, enhancing target affinity .
Key Research Gaps and Future Directions
- Mechanistic elucidation : Detailed kinetic studies to map halogenation pathways.
- In vivo profiling : Assess pharmacokinetics in rodent models to validate computational predictions.
- Polypharmacology : Screen against non-kinase targets (e.g., GPCRs) to explore off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
